molecular formula C8H11ClO B13965992 2-Methyl-2-(prop-1-en-2-yl)cyclopropane-1-carbonyl chloride CAS No. 96043-39-9

2-Methyl-2-(prop-1-en-2-yl)cyclopropane-1-carbonyl chloride

Cat. No.: B13965992
CAS No.: 96043-39-9
M. Wt: 158.62 g/mol
InChI Key: FXGJLOMKXCXRNC-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- is a chemical compound with the molecular formula C8H11ClO. It is a derivative of cyclopropane, featuring a carbonyl chloride group and a methyl group attached to the cyclopropane ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the cyclopropanecarboxylic acid is treated with an excess of thionyl chloride, resulting in the formation of the desired carbonyl chloride compound.

Industrial Production Methods

In an industrial setting, the production of cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure the purity and yield of the product. The use of advanced distillation techniques helps in the separation and purification of the final compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming cyclopropane derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form cyclopropanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.

    Solvents: Organic solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Cyclopropane Derivatives: Formed through addition reactions with alkenes and alkynes.

Scientific Research Applications

Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form covalent bonds with nucleophilic sites in other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid chloride: Similar in structure but lacks the methyl and methylethenyl groups.

    Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.

    Cyclohexanecarbonyl chloride: Contains a six-membered ring and has different reactivity due to ring size.

Uniqueness

Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- is unique due to its specific substituents on the cyclopropane ring, which impart distinct reactivity and properties. The presence of the methyl and methylethenyl groups influences its chemical behavior, making it a valuable compound in various synthetic applications.

Properties

CAS No.

96043-39-9

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-methyl-2-prop-1-en-2-ylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-5(2)8(3)4-6(8)7(9)10/h6H,1,4H2,2-3H3

InChI Key

FXGJLOMKXCXRNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CC1C(=O)Cl)C

Origin of Product

United States

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